molecular formula C10H13N5NaO7P B1139534 Sodium (2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl phosphate CAS No. 102814-03-9

Sodium (2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl phosphate

Cat. No. B1139534
CAS RN: 102814-03-9
M. Wt: 369.20 g/mol
InChI Key: GOHVYLMSZBPZCQ-FPKZOZHISA-M
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Description

Sodium (2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl phosphate is a useful research compound. Its molecular formula is C10H13N5NaO7P and its molecular weight is 369.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Salt and Sodium in Food Processing Salt (sodium chloride) and its derivatives, like sodium phosphates, are crucial in food processing for their preservative, antimicrobial, and flavor-enhancing properties. Sodium phosphates, for instance, can act as emulsifiers, improving the quality and stability of processed foods. They help in moisture retention in meats and prevent the separation of fat from the meat matrix, enhancing texture and flavor. The trend towards reducing sodium intake due to health concerns has led to research on salt reduction strategies, including the use of sodium phosphate alternatives that maintain food quality while reducing sodium content (Albarracín et al., 2011).

Sodium Phosphate in Battery Technologies Sodium phosphate compounds also find applications in battery technologies, particularly in the development of sodium-ion battery cathodes. Sodium fluorophosphate cathodes, for example, are promising for sodium-ion batteries, offering a potential competitive alternative to lithium-ion batteries. The research into these materials focuses on improving their performance, understanding the limitations in sodium extraction, and enhancing their capacity and stability (Dacek et al., 2016).

Sodium Phosphates in Waste Management Sodium zirconium phosphate (NZP) structures, where sodium phosphates play a critical role, are studied for their potential in nuclear waste immobilization. These materials can accommodate a wide range of multivalent ions, making them suitable for incorporating various nuclides present in nuclear waste. The structural flexibility and ionic conductivity of NZP compounds make them attractive for creating stable, long-lasting waste forms (Scheetz et al., 1994).

Mechanism of Action

Target of Action

The primary target of 2’-Deoxyguanosine 3’-monophosphate sodium salt (also known as 3’-dGMP) is the guanylate kinase enzyme . This enzyme plays a crucial role in the nucleotide salvage pathway, which is responsible for recycling nucleotides to synthesize DNA and RNA .

Mode of Action

3’-dGMP acts as a substrate for guanylate kinase . The enzyme catalyzes the phosphorylation of 3’-dGMP to form deoxyguanosine diphosphate (dGDP), which is then further phosphorylated to form deoxyguanosine triphosphate (dGTP), a nucleotide precursor used in DNA synthesis .

Biochemical Pathways

The action of 3’-dGMP primarily affects the nucleotide salvage pathway . This pathway is essential for the recycling of nucleotides, which are the building blocks of DNA and RNA. The formation of dGTP from 3’-dGMP, catalyzed by guanylate kinase, is a key step in this pathway .

Result of Action

The result of 3’-dGMP’s action is the production of dGTP , a critical component for DNA synthesis . This contributes to the replication and repair of DNA, thereby supporting cell growth and survival .

Action Environment

The action of 3’-dGMP is influenced by various environmental factors. For instance, the activity of guanylate kinase, and thus the efficacy of 3’-dGMP, can be affected by the intracellular concentrations of its substrates and products, as well as by the pH and temperature of its environment. Furthermore, the stability of 3’-dGMP may be influenced by factors such as temperature and pH .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium (2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl phosphate involves the protection of the hydroxyl group of ribose, followed by the phosphorylation of the protected ribose. The purine base is then attached to the ribose via a glycosidic bond, and the protecting group is removed to yield the final product.", "Starting Materials": ["Ribose", "Chloroacetic acid", "Sodium hydroxide", "Phosphorus pentoxide", "Adenine"], "Reaction": ["1. Ribose is protected at the hydroxyl group with a TBDMS group using TBDMS-Cl and imidazole as a catalyst.", "2. The protected ribose is phosphorylated using phosphorus pentoxide and chloroacetic acid to yield the protected ribose phosphate.", "3. Adenine is activated with N,N'-carbonyldiimidazole (CDI) and then attached to the protected ribose phosphate via a glycosidic bond.", "4. The TBDMS group is removed using TBAF to yield the final product, Sodium (2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl phosphate."] }

CAS RN

102814-03-9

Molecular Formula

C10H13N5NaO7P

Molecular Weight

369.20 g/mol

IUPAC Name

sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C10H14N5O7P.Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(5(2-16)21-6)22-23(18,19)20;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);/q;+1/p-1/t4-,5+,6+;/m0./s1

InChI Key

GOHVYLMSZBPZCQ-FPKZOZHISA-M

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)[O-].[Na+]

SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)[O-].[Na+]

Origin of Product

United States

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